
8-クロロ-6-フルオロキノリン
概要
説明
8-Chloro-6-fluoroquinoline is a chemical compound with the molecular formula C9H5ClFN. It has a molecular weight of 181.6 and is a solid at room temperature . This compound is a fluorinated quinoline derivative with a chlorine and a fluorine at the 6- and 8-positions respectively .
Synthesis Analysis
The synthesis of fluoroquinolones, including 8-Chloro-6-fluoroquinoline, involves various methods such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A method of preparation of fluoroquinolones from compounds of a certain formula has been patented .Molecular Structure Analysis
The InChI code for 8-Chloro-6-fluoroquinoline is1S/C9H5ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H . This indicates the presence of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom in the molecule. Chemical Reactions Analysis
Fluoroquinolones, including 8-Chloro-6-fluoroquinoline, are known to undergo a variety of chemical reactions. These include nucleophilic aromatic substitution reactions, which are used to form Schiff bases . These Schiff bases are used for metal-ion recognition sensors because their fluorescent emissions shift after chelating to a metal center .Physical and Chemical Properties Analysis
8-Chloro-6-fluoroquinoline is a solid at room temperature and should be stored at temperatures between 2-8°C .科学的研究の応用
抗菌剤
8-クロロ-6-フルオロキノリン: フルオロキノロン系抗生物質の合成のための基本構造として役立ちます 。これらの化合物は、細菌のDNAジャイレースを阻害することで、強力な抗菌活性を発揮することが知られています。このメカニズムは他の抗生物質とは異なるため、フルオロキノロンは他の抗菌薬に耐性のある菌株にも効果的です。
抗マラリア薬
キノリン環系は、歴史的に抗マラリア薬の足場として使用されてきました 。8-クロロ-6-フルオロキノリンに見られるフッ素原子の導入は、これらの化合物の生物活性を強化し、より効果的な抗マラリア療法の開発につながりました。
抗腫瘍剤
8-クロロ-6-フルオロキノリンの誘導体を含むフッ素化キノリンは、抗腫瘍剤として有望であることが示されています 。これらは、特に腫瘍の増殖と増殖に関与するさまざまな酵素を阻害する能力により、癌治療での潜在的な使用が検討されています。
酵素阻害
8-クロロ-6-フルオロキノリンの構造的特徴により、酵素阻害剤として作用します 。この用途は、疾患に関連する特定の酵素を標的とする新しい薬物の開発において重要であり、新しい治療法への道を提供します。
農業用化学物質
いくつかのフッ素化キノリンは、農薬や除草剤として農業で応用されています 。8-クロロ-6-フルオロキノリンの特定の特性は、より効果的で環境に優しい新しい農業用化学物質の開発に利用できます。
材料科学
8-クロロ-6-フルオロキノリンの独特の特性により、特に液晶やシアニン色素の開発における材料科学での使用が期待されています 。これらの材料は、電子機器や繊維など、さまざまな業界で不可欠です。
作用機序
Safety and Hazards
将来の方向性
Fluorinated quinolines, including 8-Chloro-6-fluoroquinoline, have found applications in various fields. They are used in the synthesis of active pharmaceutical ingredients (APIs), such as Besifloxacin and Clinafloxacin, for topical antibiotic treatments and conjunctive bacterial infections . They are also used as synthesis intermediates for Schiff bases, which are used for metal-ion recognition sensors . Future research may focus on developing novel methods of synthesis, studying the reactivity of fluorinated quinolines, and exploring their potential practical applications .
生化学分析
Biochemical Properties
8-Chloro-6-fluoroquinoline plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. It has been found to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . This inhibition disrupts bacterial DNA processes, leading to antibacterial effects. Additionally, 8-Chloro-6-fluoroquinoline interacts with other biomolecules, such as nucleic acids, through hydrogen bonding and hydrophobic interactions, further contributing to its biochemical activity .
Cellular Effects
The effects of 8-Chloro-6-fluoroquinoline on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA synthesis by forming a complex with DNA and the target enzymes, leading to cell death . In mammalian cells, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular functions .
Molecular Mechanism
At the molecular level, 8-Chloro-6-fluoroquinoline exerts its effects through specific binding interactions with biomolecules. It binds to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA supercoiling and replication . This binding is facilitated by the fluorine and chlorine atoms, which enhance the compound’s affinity for the enzyme active sites. Additionally, 8-Chloro-6-fluoroquinoline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-6-fluoroquinoline change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature . Long-term exposure to 8-Chloro-6-fluoroquinoline in in vitro studies has shown sustained inhibition of bacterial growth, while in vivo studies indicate potential cumulative effects on cellular functions . These temporal changes highlight the importance of controlled experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of 8-Chloro-6-fluoroquinoline vary with different dosages in animal models. At low doses, it exhibits potent antibacterial activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
8-Chloro-6-fluoroquinoline is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized in the liver by cytochrome P450 enzymes, resulting in various metabolites that are excreted via the kidneys . The compound can also affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, thereby altering metabolite levels .
Transport and Distribution
Within cells and tissues, 8-Chloro-6-fluoroquinoline is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of 8-Chloro-6-fluoroquinoline is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and nucleic acids . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This localization is essential for its function as an antibacterial and enzyme inhibitor.
特性
IUPAC Name |
8-chloro-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHQDCGPYDWFNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857684 | |
| Record name | 8-Chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22319-88-6 | |
| Record name | 8-Chloro-6-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


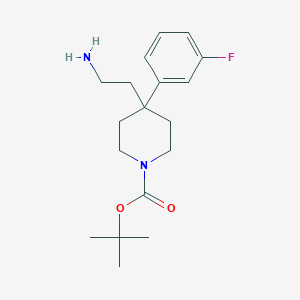
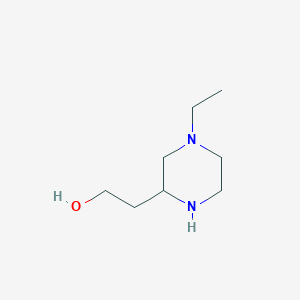

![8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate](/img/structure/B1469706.png)
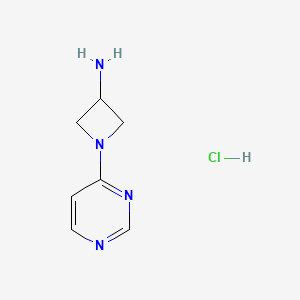
![3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1469709.png)
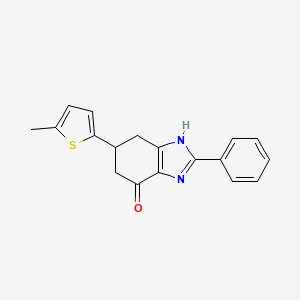
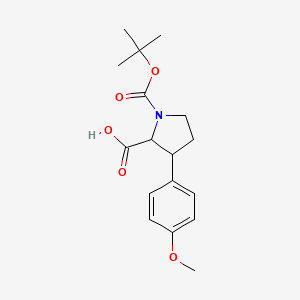
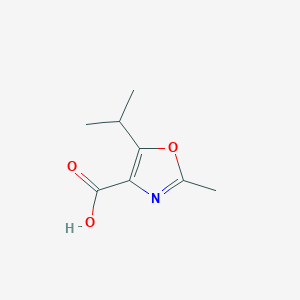
![1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B1469715.png)
![Methyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1469716.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1469717.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469719.png)
![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)
